molecular formula C21H22N2O3 B1679361 3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro- CAS No. 159094-94-7

3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-

Cat. No. B1679361
CAS RN: 159094-94-7
M. Wt: 350.4 g/mol
InChI Key: NGNALWDRPKNJGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NO-711 involves several steps, starting with the preparation of the key intermediate, 1-[2-[(diphenylmethylene)imino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride. This intermediate is then subjected to various reaction conditions to yield the final product. The industrial production methods for NO-711 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

NO-711 undergoes several types of chemical reactions, including:

    Oxidation: NO-711 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced forms.

    Substitution: NO-711 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

NO-711 exerts its effects by inhibiting the GABA transporter-1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft. By inhibiting GAT-1, NO-711 increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity. This mechanism is particularly useful in controlling seizures and other neurological conditions .

Comparison with Similar Compounds

NO-711 is often compared with other GABA uptake inhibitors such as tiagabine hydrochloride and (S)-SNAP-5114. While all these compounds inhibit GABA uptake, NO-711 is unique due to its high selectivity and potency. It has a lower IC50 value compared to tiagabine hydrochloride, indicating higher efficacy at lower concentrations . Similar compounds include:

NO-711’s ability to cross the blood-brain barrier and its potent inhibitory effects make it a valuable tool in scientific research and drug development.

properties

IUPAC Name

1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(25)19-12-7-13-23(16-19)14-15-26-22-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNALWDRPKNJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166582
Record name NO-711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159094-94-7
Record name NO 711
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159094-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NO-711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159094947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NO-711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGU9MZ2G30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Reactant of Route 2
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Reactant of Route 3
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Reactant of Route 5
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-
Reactant of Route 6
3-Pyridinecarboxylic acid, 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-

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